(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640979
InChI: InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/b15-8+/t17-/m1/s1
SMILES: CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F
Molecular Formula: C12H15BrFNOS
Molecular Weight: 320.22 g/mol

(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC13640979

Molecular Formula: C12H15BrFNOS

Molecular Weight: 320.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C12H15BrFNOS
Molecular Weight 320.22 g/mol
IUPAC Name (NE,R)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/b15-8+/t17-/m1/s1
Standard InChI Key WOADMISSFZLHGL-YBYKNVHQSA-N
Isomeric SMILES C/C(=N\[S@](=O)C(C)(C)C)/C1=C(C=CC(=C1)Br)F
SMILES CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F
Canonical SMILES CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F

Introduction

(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that plays a crucial role in asymmetric synthesis. It is characterized by its molecular formula, C12H15BrFNOS, and a molecular weight of approximately 320.22 g/mol . This compound is known for its ability to act as a chiral auxiliary, influencing the stereochemical outcome of reactions and promoting the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Chemical Identifiers:

  • Molecular Formula: C12H15BrFNOS

  • Molecular Weight: 320.22 g/mol

  • CAS Numbers: 1194044-26-2, 1346145-51-4

  • PubChem CID: 87126877

Synthesis and Preparation

The synthesis of (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide typically involves a condensation reaction between an appropriate amine and a carbonyl compound. This method allows for the formation of the sulfinamide group, which is crucial for its chiral properties.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. It influences the stereochemical outcome of reactions by stabilizing specific transition states during nucleophilic and electrophilic interactions. This selectivity is vital for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

Analytical Techniques for Evaluation

The effectiveness of (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide in promoting stereoselectivity can be quantitatively assessed using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help in assessing the purity of enantiomers.

Suppliers and Availability

The compound is available from several suppliers globally, particularly in China. Some notable suppliers include Labnetwork Inc., Hefei TNJ Chemical Industry Co., Ltd., and Wuhan Brin Technology Co., Ltd. .

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